Neopyrrolomycin
Description
Context of Discovery and Isolation in Natural Product Chemistry
Neopyrrolomycin was identified as a novel chlorinated phenylpyrrole antibiotic nih.gov. Its isolation was achieved from the fermentation broth of Streptomyces species, a genus well-known for producing a diverse array of bioactive secondary metabolites nih.govnih.govguidetopharmacology.orgthieme-connect.de. The initial discovery and characterization of this compound marked an important addition to the growing library of chlorinated natural products derived from microbial sources escholarship.orgnih.gov. The compound's basic chemical structure consists of a phenylpyrrole core heavily substituted with chlorine atoms, a feature that is central to its biological profile guidetopharmacology.orgnih.gov.
Historical Trajectory and Evolution of Academic Research on this compound
The academic research trajectory of this compound began with its identification as a new antibiotic in the early 1990s nih.gov. Subsequent studies have focused on its isolation, structure elucidation, and the exploration of its biological activities. Research has also extended to the synthesis and evaluation of this compound analogues, aiming to understand the role of specific structural modifications in modulating its bioactivity researchgate.net. Furthermore, related compounds such as this compound B have been isolated and studied, revealing broad-spectrum antibacterial properties against both drug-susceptible and drug-resistant pathogens nih.govnpatlas.org. The continuous investigation into this compound and its derivatives underscores its importance as a lead compound for further scientific exploration.
Broader Academic and Scientific Implications within Chlorinated Natural Product Studies
This compound holds broader significance within the study of chlorinated natural products, a class that constitutes approximately 1.5% of all structurally characterized natural compounds researchgate.net. The presence of chlorine substituents is frequently associated with enhanced biological activity, increased lipophilicity, improved selectivity, and greater metabolic stability in many natural products researchgate.netresearchgate.net. Compounds like this compound exemplify how halogenation can be a critical determinant for the efficacy of these molecules nih.govresearchgate.netresearchgate.net. Studying this compound contributes to the understanding of how microbial biosynthesis pathways generate complex halogenated structures and provides valuable leads for synthetic chemistry and drug development programs targeting infectious diseases and other therapeutic areas.
Data Tables
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3,4,5-trichloro-2-(2,3-dichloropyrrol-1-yl)phenol | nih.gov |
| Molecular Formula | C₁₀H₄Cl₅NO | nih.govchemsrc.comchembk.com |
| Molecular Weight | 331.4 g/mol (computed) / 331.41000 g/mol | nih.govchemsrc.comchembk.com |
| CAS Number | 131956-34-8 | nih.govchemsrc.comchembk.com |
| Synonyms | This compound | nih.gov |
| Topological Polar Surface Area (PSA) | 25.2 Ų / 25.16000 Ų | guidetopharmacology.orgnih.govchemsrc.com |
| LogP | 5.4 / 5.44990 | guidetopharmacology.orgnih.govchemsrc.com |
Table 2: Chemical Identifiers and Properties of this compound B
| Property | Value | Source(s) |
| IUPAC Name | 3,4,5-trichloro-2-(2,3,4-trichloro-1H-pyrrol-1-yl)phenol | nih.gov |
| Molecular Formula | C₁₀H₃Cl₆NO | nih.govnpatlas.org |
| Molecular Weight | 365.8 g/mol (computed) / 365.8580 Da | nih.govnpatlas.org |
| CAS Number | 1125638-83-6 | nih.gov |
| ChEBI ID | CHEBI:66615 | nih.gov |
| Synonyms | This compound B | nih.govnpatlas.org |
| Topological Polar Surface Area (PSA) | 25.2 Ų | nih.gov |
| LogP | 6.1 | nih.gov |
Compound List
Astin A
Axinella sp.
Benzylalcohol
Caldariomycin
Clavulon
Clindamycin
Cryptophycin
Dichotella gemmacea
Dichotellides
Gemmacolide O
Griseofulvin
Massadine
Naematolin
Naematolin C
Naematolone
Nagilactosides
Nagstatin
this compound
this compound B
Nidulal
Niduloic acid
Nigakilactone D
Quassin
Rebeccamycin
Strepchloritides A
Strepchloritides B
Streptomyces
Structure
3D Structure
Properties
CAS No. |
131956-34-8 |
|---|---|
Molecular Formula |
C10H4Cl5NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3,4,5-trichloro-2-(2,3-dichloropyrrol-1-yl)phenol |
InChI |
InChI=1S/C10H4Cl5NO/c11-4-1-2-16(10(4)15)9-6(17)3-5(12)7(13)8(9)14/h1-3,17H |
InChI Key |
VQUHAXJBUPCVDX-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |
Canonical SMILES |
C1=CN(C(=C1Cl)Cl)C2=C(C(=C(C=C2O)Cl)Cl)Cl |
Other CAS No. |
131956-34-8 |
Synonyms |
neopyrrolomycin |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Determinants of Neopyrrolomycin
Elucidation of Biosynthetic Precursors and Key Intermediates
The biosynthesis of the neopyrrolomycin scaffold is thought to proceed through the convergence of two primary metabolic pathways: the polyketide pathway and the proline catabolic pathway. The core pyrrole (B145914) ring is derived from L-proline, while the dichlorinated phenyl moiety is assembled via a type III polyketide synthase (PKS) pathway.
Key precursors and intermediates in the proposed biosynthetic pathway of this compound include:
L-proline: Serves as the initial building block for the pyrrole ring.
Malonyl-CoA: The primary extender unit for the polyketide chain that forms the phenyl group.
Acetyl-CoA: Likely serves as the starter unit for the polyketide chain.
S-Adenosyl methionine (SAM): May be involved in methylation steps, although this compound itself is not methylated.
Pyrrolyl-2-carboxyl-S-carrier protein: A key intermediate formed from L-proline, which is then condensed with the polyketide-derived phenyl group.
The biosynthetic logic suggests a pathway initiated by the activation of L-proline on a carrier protein, followed by its cyclization and oxidation to form the pyrrole ring. Concurrently, a type III PKS catalyzes the condensation of acetyl-CoA with malonyl-CoA units to generate a phenyl-polyketide intermediate. These two branches of the pathway then converge, followed by halogenation and other tailoring reactions to yield the final this compound structure.
Identification and Biochemical Characterization of Biosynthetic Enzymes
The enzymatic machinery responsible for this compound biosynthesis is encoded within a dedicated gene cluster. While the specific enzymes for this compound have not all been biochemically characterized, analysis of the pyrrolomycin biosynthetic gene clusters from Actinosporangium vitaminophilum and Streptomyces sp. strain UC 11065 reveals a conserved set of enzymes likely involved in its production. nih.gov
Table 1: Putative Biosynthetic Enzymes in this compound Formation
| Enzyme Class | Putative Function |
| Type III Polyketide Synthase (PKS) | Catalyzes the formation of the phenyl moiety from acetyl-CoA and malonyl-CoA. |
| Acyl-CoA Synthetase | Activates carboxylic acids for entry into the biosynthetic pathway. |
| Acyl Carrier Protein (ACP) | Covalently binds and shuttles the growing polyketide and pyrrole intermediates. |
| Proline Dehydrogenase | Involved in the initial steps of converting L-proline to the pyrrole ring. |
| Halogenase | Responsible for the regioselective chlorination of the phenyl and/or pyrrole rings. These are often FADH2-dependent enzymes. |
| Thioesterase | Catalyzes the release of the final product from the ACP. |
| Regulatory Proteins | Control the expression of the biosynthetic genes. |
Biochemical characterization of homologous enzymes from related pathways supports these functional assignments. For instance, halogenases are known to be crucial for the bioactivity of many natural products and are responsible for the dichlorination pattern observed in this compound. nih.gov
Genetic Loci and Gene Clusters Governing this compound Biosynthesis
The genes encoding the biosynthetic pathway for this compound are expected to be clustered together on the chromosome of the producing organism, a common feature for secondary metabolite biosynthesis in bacteria. mdpi.com The study of the pyrrolomycin biosynthetic gene cluster (pyr cluster) in Actinosporangium vitaminophilum and Streptomyces sp. strain UC 11065 provides a blueprint for the genetic organization of this compound biosynthesis. nih.gov
The pyr cluster from A. vitaminophilum spans approximately 56 kb and contains 35 open reading frames (ORFs), while the cluster from Streptomyces sp. strain UC 11065 is smaller, around 26 kb with 17 ORFs, yet shows a high degree of similarity and synteny. nih.gov These clusters contain all the necessary genes for the synthesis of the pyrrole and polyketide moieties, as well as for halogenation and regulation.
Table 2: Key Genes in the Pyrrolomycin Biosynthetic Gene Cluster and Their Proposed Functions
| Gene (from A. vitaminophilum) | Proposed Function in this compound Biosynthesis |
| pyrA | Type III polyketide synthase |
| pyrB | Acyl-CoA synthetase |
| pyrC | Acyl carrier protein |
| pyrH | FAD-dependent halogenase |
| pyrR1, pyrR2 | Regulatory proteins |
| pyrT | Thioesterase |
| pyrP | Proline dehydrogenase |
The conservation of these gene clusters across different pyrrolomycin-producing strains suggests a common evolutionary origin and a shared biosynthetic strategy for this family of compounds, including this compound.
Regulatory Mechanisms and Transcriptional Control of Biosynthesis
The production of this compound, like other secondary metabolites, is tightly regulated to coordinate with the growth phase and environmental conditions of the producing microorganism. nih.gov The pyr gene clusters contain putative regulatory genes, such as those encoding TetR-family transcriptional regulators, which are known to act as repressors of antibiotic biosynthesis. researchgate.net
In addition to cluster-situated regulators, global regulatory networks in Streptomyces and related actinomycetes play a crucial role. These networks often involve two-component systems and pleiotropic regulators that respond to nutritional signals, stress, and quorum sensing molecules. For instance, the availability of precursors from primary metabolism, such as L-proline and malonyl-CoA, is a key factor influencing the onset and yield of antibiotic production.
The transcriptional control of the this compound biosynthetic genes is likely mediated by the binding of specific regulatory proteins to promoter regions within the gene cluster, thereby activating or repressing gene expression in response to internal and external signals.
Chemoenzymatic and Biotechnological Approaches for Biosynthetic Pathway Engineering of this compound
The elucidation of the this compound biosynthetic pathway opens avenues for its manipulation through chemoenzymatic and biotechnological approaches to generate novel analogs or improve production yields. mdpi.com
Pathway Engineering Strategies:
Precursor-directed biosynthesis: Feeding the producing organism with synthetic analogs of natural precursors (e.g., halogenated prolines or different starter units for the PKS) can lead to the incorporation of these analogs into the final product, generating novel derivatives.
Gene knockout and heterologous expression: Inactivating specific genes in the biosynthetic pathway can lead to the accumulation of intermediates or the production of shunt products. nih.gov Expressing the entire biosynthetic gene cluster in a heterologous host can facilitate production and pathway manipulation. nih.gov
Enzyme engineering: Modifying the substrate specificity of key enzymes, such as the type III PKS or the halogenase, through site-directed mutagenesis or directed evolution could result in the production of this compound analogs with altered substitution patterns.
Promoter engineering: Replacing the native promoters of the biosynthetic genes with strong, inducible promoters can be used to enhance the production of this compound. nih.gov
These strategies, which have been successfully applied to other polyketide and non-ribosomal peptide antibiotics, hold significant promise for the diversification and improved production of this compound. nih.govmanchester.ac.uk
Synthetic Methodologies and Analog Development for Neopyrrolomycin
Total Synthesis Strategies and Stereocontrolled Approaches for Neopyrrolomycin
The total synthesis of this compound has been a subject of interest, leading to the development of various synthetic routes. A notable approach has been the focus on constructing the core pyrrole (B145914) ring and introducing the chlorine and nitro functionalities at strategic points in the synthesis.
One of the key challenges in the total synthesis of this compound is the stereocontrolled formation of the chiral center. Early synthetic efforts often resulted in racemic mixtures. However, subsequent research has led to stereocontrolled syntheses of both (+)- and (-)-neopyrrolomycins. These approaches often employ chiral starting materials or asymmetric catalytic methods to establish the desired stereochemistry. A significant contribution in this area was the work of Tatsuta and Itoh, who reported the total synthesis of both enantiomers of this compound, which are chlorinated phenylpyrrole antibiotics. jst.go.jp Their work provided a pathway to access optically pure forms of the natural product, which is crucial for studying its biological activity and mechanism of action.
Exploration of Key Synthetic Intermediates and Methodological Advancements
The synthesis of this compound has spurred the development of novel synthetic methodologies and the identification of key intermediates. The construction of the highly substituted pyrrole core is a central theme in these synthetic endeavors. Various strategies have been employed, including Paal-Knorr pyrrole synthesis and other cyclization reactions.
Key synthetic intermediates often include functionalized pyrrole precursors that can be elaborated to the final natural product. The stability and reactivity of these intermediates are crucial considerations in the synthetic design.
Semisynthetic Modifications and Derivatization of this compound Scaffolds
While the total synthesis of this compound is a significant achievement, semisynthetic modifications of the natural product scaffold offer a more direct route to a variety of analogs. This approach allows for the exploration of the structure-activity relationship (SAR) by systematically modifying different parts of the molecule.
Starting from the natural this compound, various derivatization strategies can be envisioned. These include modifications of the phenyl ring substituents, the pyrrole ring, and the nitro group. For example, the synthesis of less chlorinated analogs of this compound has been reported, providing insights into the role of the chlorine atoms in its antibacterial activity. jst.go.jp Such studies are essential for understanding the pharmacophore of this compound and for designing new analogs with improved properties.
Rational Design and Synthesis of this compound Analogs for Mechanistic Probing
The rational design and synthesis of this compound analogs are crucial for elucidating its mechanism of action and for developing new therapeutic agents. By systematically altering the structure of this compound, researchers can probe its interactions with biological targets.
One area of focus has been the synthesis of analogs with varying degrees of chlorination. Studies on less chlorinated analogs have provided valuable data on the contribution of each chlorine atom to the compound's biological profile. jst.go.jp The synthesis and biological evaluation of a range of this compound analogs have been instrumental in building a comprehensive SAR profile. jst.go.jp These studies help to identify the key structural features required for potent antibacterial activity and can guide the design of future analogs with enhanced efficacy or a broader spectrum of activity.
The following table summarizes some of the key findings from the synthesis and evaluation of this compound analogs:
| Analog Type | Key Structural Modification | Impact on Antibacterial Activity | Reference |
| Less Chlorinated Analogs | Removal of one or more chlorine atoms | Generally leads to a decrease in activity, highlighting the importance of the poly-chlorinated scaffold. | jst.go.jp |
| Phenyl Ring Analogs | Modification of substituents on the phenyl ring | Can modulate activity and spectrum, suggesting this part of the molecule is involved in target recognition. | jst.go.jp |
| Pyrrole Ring Analogs | Alterations to the pyrrole core | Often results in a significant loss of activity, indicating the pyrrole moiety is a critical part of the pharmacophore. | jst.go.jp |
Chemoinformatic and Computational Approaches in Analog Design
In recent years, chemoinformatic and computational tools have become increasingly important in the design of novel bioactive molecules. While specific chemoinformatic studies on this compound are not extensively reported in the available literature, the general principles of these approaches are highly applicable to the design of its analogs.
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of this compound analogs with their observed biological activities. These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic targets. For other pyrrole derivatives, 2D- and 3D-QSAR studies have been successfully used to model their inhibitory activities against various biological targets.
Molecular docking simulations can provide insights into the potential binding modes of this compound and its analogs with their biological targets. By understanding these interactions at a molecular level, medicinal chemists can design new analogs with improved binding affinity and selectivity. Docking studies have been employed to determine the probable binding conformations of other pyrrole analogs in the active sites of their target proteins. These computational approaches, when used in conjunction with traditional synthetic and biological evaluation methods, can significantly accelerate the discovery and optimization of new this compound-based therapeutic agents.
Mechanistic Investigations of Neopyrrolomycin S Molecular and Cellular Interactions
Identification and Characterization of Putative Molecular Targets of Neopyrrolomycin (e.g., DNA, RNA, Specific Proteins, Enzymes)
The primary molecular target of pyrrolomycins, including likely this compound, appears to be the bacterial cell membrane. Studies on pyrrolomycins C and D have demonstrated that they are potent membrane-depolarizing agents. nih.govnih.gov These compounds function as protonophores, which are lipid-soluble molecules that transport protons across biological membranes. This action disrupts the proton motive force, which is essential for ATP synthesis and other vital cellular processes. nih.govnih.gov Specifically, they disturb the proton gradient and uncouple oxidative phosphorylation. nih.govnih.gov The activity of these pyrrolomycins as protonophores is reported to be an order of magnitude more potent than the conventional uncoupling agent carbonyl cyanide m-chlorophenylhydrazone (CCCP). nih.gov
While the cell membrane is the most strongly evidenced target, other potential interactions have been explored for the broader class of pyrrolomycins. For instance, in Staphylococcus aureus, sortase A has been suggested as a possible specific target for pyrrolomycins. nih.gov However, the evidence for direct and functionally significant binding to DNA or RNA is not well-established for this class of compounds.
Biophysical and Biochemical Characterization of this compound-Target Binding and Interactions
The interaction of pyrrolomycins with the bacterial membrane is characterized by their ability to shuttle protons, which leads to the dissipation of the transmembrane proton gradient. This protonophoric activity is a key biochemical feature of their mechanism. nih.govnih.gov The efficiency of this process is highlighted by the finding that pyrrolomycins C and D are significantly more active in depolarizing the membrane than CCCP. nih.gov
The biophysical interactions underlying this activity involve the physicochemical properties of the pyrrolomycin structure. The ionizable phenolic hydroxyl (OH) and pyrrolic amino (NH) groups are crucial for their function as proton carriers. mdpi.com These groups can be protonated and deprotonated, allowing the molecule to pick up a proton on one side of the membrane, diffuse across the lipid bilayer, and release the proton on the other side, thereby short-circuiting the natural proton gradient.
Modulation of Cellular Pathways and Processes by this compound (e.g., Gene Expression, Signal Transduction, Cell Cycle Perturbations in vitro)
The primary consequence of this compound's likely activity as a protonophore is the disruption of cellular energy metabolism. By uncoupling oxidative phosphorylation, it inhibits the production of ATP, the main energy currency of the cell. This has widespread effects on numerous cellular pathways that are dependent on a sufficient energy supply.
Morphological changes in bacterial cells have been observed following treatment with pyrrolomycins. For example, imaging of an Escherichia coli ΔtolC mutant treated with a pyrrolomycin revealed blebbing of the bacterial cell wall, often occurring at the site of cell division. nih.gov This suggests that the disruption of membrane integrity and energy homeostasis can lead to severe structural defects in the cell envelope.
While specific studies on this compound's effects on gene expression profiles or signal transduction pathways are limited, the profound impact on central metabolism implies that downstream alterations in these processes are highly probable. For instance, the cellular stress induced by energy depletion would likely trigger a variety of transcriptional responses.
Elucidation of this compound's Structure-Activity Relationships at the Molecular Level
Structure-activity relationship (SAR) studies on a range of natural and synthetic pyrrolomycins have provided valuable insights into the molecular features required for their biological activity. This information is critical for understanding the function of this compound and for the design of new, potentially improved, derivatives.
Halogenation: The presence of chlorine or bromine atoms on both the pyrrole (B145914) and phenyl rings is important for activity. mdpi.com The pentachlorinated pyrrolomycin D has been identified as the most potent among many natural analogs. nih.govresearchgate.net
Ionizable Groups: The phenolic OH and pyrrolic NH groups are critical for the protonophore activity. O-methylation of the phenolic hydroxyl group, which prevents its ionization, leads to a significant reduction in antibacterial activity. nih.govmdpi.com
Lipophilicity: The lipophilicity of the molecule influences its ability to partition into and diffuse across the bacterial membrane. The biological activity of synthetic nitro-pyrrolomycins has been shown to be dependent on their lipophilicity. mdpi.com
Structural Modifications: The introduction of nitro groups in place of halogens on the pyrrolic ring has been shown to modulate the biological activity, with the position of the nitro group being a key factor. nih.govmdpi.com
| Compound/Analog | Key Structural Feature(s) | Impact on Antibacterial Activity | Reference(s) |
|---|---|---|---|
| Pyrrolomycin D | Pentachlorinated | Most potent natural analog | nih.govresearchgate.net |
| Pyrrolomycins I and J | Methoxy analogs (O-methylated) | >10-fold less susceptible compared to hydroxylated forms | nih.gov |
| Synthetic Nitro-PMs | Nitro groups on pyrrole ring | Activity influenced by position of nitro group and lipophilicity | nih.govmdpi.com |
| Pentabromo-pseudilin | Pentabrominated | High activity, correlated with the number of bromine atoms | mdpi.com |
Computational Modeling and Molecular Docking Studies of this compound with Biological Macromolecules
While specific computational modeling and molecular docking studies for this compound are not extensively reported in the literature, such approaches have been applied to other pyrrole-based compounds to investigate their interactions with various biological targets. For instance, docking studies have been used to explore the binding of pyrrole derivatives to enzymes like α-topoisomerase II and metallo-β-lactamases. researchgate.netnih.gov
In the context of this compound's likely membrane-disrupting mechanism, computational studies could be valuable for modeling its insertion into and transport across a lipid bilayer. Molecular dynamics simulations could provide insights into how the molecule orients itself within the membrane and facilitates proton translocation. Such studies could also help to rationalize the observed structure-activity relationships, for example, by modeling how changes in halogenation or the introduction of other substituents affect the molecule's interaction with the membrane lipids and its pKa values, which are critical for protonophore activity. However, at present, there is a lack of published research specifically applying these computational methods to this compound.
Advanced Analytical and Spectroscopic Techniques in Neopyrrolomycin Research
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Neopyrrolomycin Derivatives
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise three-dimensional structures of organic molecules, including novel this compound derivatives. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can piece together the connectivity and stereochemistry of these compounds. For instance, studies have utilized 1D and 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to confirm the structures of newly identified this compound analogues researchgate.netipb.pthyphadiscovery.comnih.gov. These experiments provide detailed information about proton-proton and proton-carbon correlations, essential for distinguishing between similar structural motifs and confirming the presence of specific functional groups within this compound derivatives researchgate.nethyphadiscovery.comnih.govnih.govlookchem.com. Advanced NMR techniques, including those employing cryoprobes, enable structure elucidation even with limited sample quantities (10-30 μg) hyphadiscovery.com.
Mass Spectrometry-Based Approaches for this compound Metabolite Profiling and Biosynthetic Pathway Tracing
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for identifying and quantifying metabolites of this compound and for tracing its biosynthetic pathways. High-resolution mass spectrometry (HRMS) offers precise mass measurements, allowing for the determination of elemental compositions and the identification of low-level metabolites ipb.ac.idmdpi.comnih.govijpras.comphcogres.com. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of specific molecular structures, aiding in the identification of this compound derivatives and their related compounds ipb.ac.idmdpi.comnih.govijpras.comphcogres.com. These techniques are vital for understanding how this compound is processed in biological systems and for mapping the enzymatic steps involved in its production by microorganisms. LC-MS/MS has been employed to profile extracts containing this compound and related compounds researchgate.net.
X-ray Crystallography and Cryo-Electron Microscopy for this compound-Target Complex Structural Elucidation
Determining the three-dimensional structure of this compound in complex with its biological targets is critical for understanding its mechanism of action. X-ray crystallography provides atomic-resolution details of protein-ligand interactions, revealing binding sites and conformational changes upon binding migrationletters.comrcsb.orgnih.govijcrt.org. This technique requires the crystallization of the target complex, which can be challenging for some biological molecules. Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful complementary technique, capable of determining structures of macromolecular complexes, including those that are difficult to crystallize nih.govnuvisan.comcreative-biostructure.combiorxiv.org. Cryo-EM allows for the study of dynamic complexes in near-native states, providing insights into protein-ligand interactions without the need for crystallization nuvisan.comcreative-biostructure.com. While direct studies on this compound-target complexes using these methods are not extensively detailed in the provided search results, the general application of these techniques in drug discovery highlights their potential relevance for this compound research migrationletters.comnih.govnuvisan.comcreative-biostructure.com. One study utilized X-ray crystallography for the structural elucidation of this compound itself nih.gov.
Advanced Chromatographic and Electrophoretic Techniques for this compound Isolation, Purification, and Purity Assessment in Research
Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of this compound from complex biological matrices. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is widely used for its high resolution and efficiency in separating and purifying compounds nih.govidtdna.comsigmaaldrich.commdpi.comthermofisher.comescholarship.orgnih.govfrontiersin.org. Ion-exchange HPLC (IE-HPLC) is also employed, especially for separating molecules with significant secondary structures sigmaaldrich.com. Techniques like column chromatography and thin-layer chromatography (TLC) are often used in initial isolation steps, followed by HPLC for final purification nih.govphcogres.commdpi.comnih.govfrontiersin.org. Purity assessment is crucial, and HPLC, coupled with detectors like photodiode array (PDA) detectors, or LC-MS, provides robust methods for evaluating the purity of isolated this compound samples sigmaaldrich.comthermofisher.comsepscience.com. Capillary electrophoresis (CE) can also be used for quality control and purity assessment idtdna.com.
Spectroscopic Characterization (UV-Vis, IR, CD) of this compound and its Interactions
Spectroscopic methods such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Circular Dichroism (CD) spectroscopy provide valuable information about the electronic structure, functional groups, and stereochemistry of this compound.
UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within the molecule, often related to conjugated systems phcogres.comresearcher.lifetechnologynetworks.comresearchgate.netunchainedlabs.comlcms.cz. For this compound, UV-Vis absorption spectra can help in its identification and quantification phcogres.comtechnologynetworks.comunchainedlabs.com. For example, a study on a flavonoid isolated using chromatographic and spectroscopic techniques showed absorption peaks at 208, 269, and 365 nm, indicative of conjugated π-electron systems phcogres.com.
IR Spectroscopy: Infrared (IR) spectroscopy identifies functional groups based on their characteristic vibrational frequencies. For this compound, IR analysis can confirm the presence of specific bonds, such as hydroxyl (-OH), alkyl (C-H), and aromatic (C=C) bonds lookchem.comphcogres.com.
CD Spectroscopy: Circular Dichroism (CD) spectroscopy is particularly useful for determining the stereochemistry and conformational properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light. While direct CD studies on this compound are not explicitly detailed in the provided search results, CD spectroscopy is generally applied to assign absolute configurations of chiral compounds, often in conjunction with quantum chemical calculations or X-ray crystallography acs.orgresearchgate.netyoutube.com.
Future Research Directions and Emerging Avenues for Neopyrrolomycin
Unexplored Biosynthetic Capacities and Uncharted Chemoenzymatic Syntheses
While Neopyrrolomycins are known to be produced by Streptomyces species nih.govacs.orgacs.orgnpatlas.org, the intricate details of their biosynthetic pathways remain an area ripe for exploration. Research has identified gene clusters associated with pyrrolomycin biosynthesis, which include genes encoding nitrate (B79036) reductase, suggesting a role for nitrite (B80452) in the formation of nitrated pyrrolomycins nih.gov. However, the specific enzymes responsible for each step, including novel halogenases and tailoring enzymes that confer the characteristic polyhalogenated structure, are not fully characterized. Future research should aim to elucidate these enzymatic mechanisms and regulatory networks. Furthermore, the application of chemoenzymatic synthesis, which synergistically combines biological catalysts with chemical transformations, presents a promising avenue for generating diverse Neopyrrolomycin analogs that are otherwise difficult to synthesize chemically. Engineering microbial hosts for enhanced production or for the incorporation of unnatural building blocks could also unlock novel biosynthetic capabilities and lead to the discovery of new this compound derivatives with improved properties.
Discovery of Novel Molecular Targets and Unconventional Modes of Action for this compound Analogs
Neopyrrolomycins, particularly this compound B, C, and D, have demonstrated significant potency against Gram-positive pathogens, including strains resistant to existing antibiotics, with minimum inhibitory concentration (MIC) values often below 1 μg/mL acs.orgacs.orgnih.gov. This compound B, for instance, has shown superior activity compared to this compound C and D against Staphylococcus and Enterococcus species, and can be orders of magnitude more potent than vancomycin (B549263) or ciprofloxacin (B1669076) against certain resistant strains acs.orgacs.org. Despite this established activity, the precise molecular targets and detailed mechanisms of action of Neopyrrolomycins against various bacterial species are not fully elucidated. Future research should focus on identifying these specific cellular targets, which may include essential bacterial enzymes, cell membrane integrity, or critical metabolic pathways. Investigating synthetic analogs could reveal unconventional modes of action, such as interference with bacterial quorum sensing, virulence factor production, or novel enzyme inhibition, thereby providing new strategies to combat antibiotic resistance.
Development of Innovative Synthetic Strategies for Complex this compound Architectures
The synthesis of this compound and its less chlorinated analogs has been achieved, but the construction of complex, highly halogenated this compound architectures presents considerable synthetic challenges researchgate.netjst.go.jp. Future research efforts should concentrate on developing innovative and efficient synthetic strategies to access these intricate molecular frameworks. This includes the application of modern synthetic methodologies such as C-H activation for regioselective functionalization, advanced catalytic systems (e.g., organocatalysis, transition metal catalysis) for key bond formations, and the utilization of flow chemistry for enhanced scalability and process control. The development of stereoselective or atroposelective synthetic routes is particularly crucial, as stereochemical variations can significantly influence biological activity. The ability to synthesize diverse, complex this compound analogs will be key to exploring the full therapeutic potential of this compound class.
Integration of Systems Biology and Omics Technologies for Holistic this compound Research
A comprehensive understanding of this compound's biological context—from its biosynthesis to its interaction with target organisms—can be greatly advanced by integrating systems biology and omics technologies. Genomics can map the complete biosynthetic gene clusters in producing organisms like Streptomyces, potentially uncovering novel genes and regulatory elements involved in this compound production nih.gov. Transcriptomics can reveal gene expression patterns under various conditions, shedding light on regulatory networks. Proteomics can identify the active enzymes and their modifications within the biosynthetic pathway. Metabolomics can map the complete metabolic landscape, aiding in the identification of pathway intermediates and byproducts. By integrating these omics datasets, researchers can construct detailed models of this compound biosynthesis, identify bottlenecks for strain engineering, and elucidate the molecular basis of its antibacterial action and potential resistance mechanisms in target bacteria.
Addressing Stereochemical Complexities and Atropisomerism in this compound Analogs
While Neopyrrolomycins are primarily characterized by their halogenation patterns, related N-arylpyrrole compounds can exhibit atropisomerism—a form of axial chirality arising from restricted rotation around a single bond acs.org. Future research should investigate whether this compound itself or its synthetic analogs possess such stereochemical complexities, including chiral centers or atropisomers. Developing methodologies for the stereoselective synthesis or efficient resolution of these isomers is critical, as different stereochemical configurations can profoundly impact biological activity, potency, and selectivity. Understanding the precise role of stereochemistry in this compound's antibacterial efficacy and potential toxicity is a vital area for future investigation, likely involving the synthesis and evaluation of stereochemically pure analogs.
Data Table: Comparative Antibacterial Activity of Neopyrrolomycins
Q & A
Q. What are the standard methodologies for synthesizing Neopyrrolomycin and characterizing its purity?
this compound synthesis typically involves multi-step organic reactions, including cyclization and halogenation. To ensure purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Reproducibility requires strict adherence to reaction conditions (e.g., temperature, solvent ratios) and validation using reference standards .
Q. How can researchers design assays to evaluate this compound’s antimicrobial activity?
Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains. Include positive controls (e.g., vancomycin) and negative controls (solvent-only). For mechanistic studies, combine time-kill kinetics with transmission electron microscopy (TEM) to observe cell wall disruption .
Q. What are the key considerations for optimizing this compound’s stability in vitro?
Assess stability under varying pH (3–9), temperature (4–37°C), and light exposure using accelerated degradation studies. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) and quantify active compound retention over time. Statistical tools like ANOVA can identify significant stability influencers .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?
Q. What advanced techniques validate this compound’s mode of action in resistant bacterial strains?
Combine RNA sequencing (RNA-seq) to identify differentially expressed genes with proteomic profiling (LC-MS/MS) to map protein interactions. Use CRISPR-Cas9 knockouts to confirm target pathways. For example, if lipid II binding is hypothesized, surface plasmon resonance (SPR) can quantify binding affinity .
Q. How can computational modeling improve this compound’s target prediction?
Apply molecular docking (e.g., AutoDock Vina) to screen against bacterial enzyme libraries (e.g., MurA, FabI). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference results with experimental mutagenesis data to refine models .
Q. What statistical methods address batch-to-batch variability in this compound production?
Implement multivariate analysis (e.g., PCA or PLS-DA) to correlate synthesis parameters (e.g., catalyst loading, reaction time) with bioactivity outcomes. Use quality-by-design (QbD) frameworks to define critical process parameters (CPPs) and establish control strategies .
Methodological Frameworks for Research Design
How to formulate hypothesis-driven research questions on this compound’s secondary metabolites?
Use the PICO framework:
- Population : Bacterial pathogens (e.g., Staphylococcus aureus)
- Intervention : this compound derivatives (e.g., halogenated analogs)
- Comparison : Parent compound or existing antibiotics
- Outcome : MIC reduction, resistance delay Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. What protocols ensure ethical reporting of this compound’s preclinical data?
Follow ARRIVE guidelines for in vivo studies: detail animal models (e.g., murine infection), sample sizes (power calculations), and randomization. For in vitro work, document cell line authentication (STR profiling) and contamination checks (e.g., mycoplasma testing) .
Data Analysis and Reproducibility
Q. How to manage conflicting spectral data in this compound characterization?
Reconcile NMR/HRMS discrepancies by repeating experiments under inert atmospheres (avoiding oxidation) and cross-validating with independent labs. Use collaborative platforms (e.g., Zenodo) to share raw data for peer verification .
Q. What tools facilitate meta-analysis of this compound’s pharmacokinetic parameters?
Use PRISMA guidelines to systematically review literature. Aggregate data (e.g., half-life, clearance) in tools like RevMan for forest plots and heterogeneity analysis (I² statistic). Address publication bias via funnel plots .
Tables for Reference
| Parameter | Recommended Method | Validation Criteria |
|---|---|---|
| Purity | HPLC (≥95%) | Match retention time to standard |
| MIC Determination | CLSI broth microdilution | ±1 dilution of reference antibiotic |
| Binding Affinity | SPR (KD ≤ 10 µM) | Chi² < 10 in kinetic fitting |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
